

Toxicological profile of 4-Octylphenol and its deuterated analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	4-Octylphenol-d17			
Cat. No.:	B1142874	Get Quote		

An in-depth technical guide on the toxicological profile of 4-Octylphenol and its deuterated analogs for researchers, scientists, and drug development professionals.

Introduction

4-Octylphenol (4-OP) is an alkylphenol that is widely used in the manufacturing of non-ionic surfactants, resins, and plastics. As a result of its widespread use, it is a common environmental contaminant and has been detected in various environmental matrices, including water, soil, and sediment, as well as in human tissues. 4-OP is a known endocrine-disrupting chemical (EDC) that can mimic the effects of estrogen, leading to concerns about its potential adverse effects on human health and wildlife. Deuterated analogs of 4-Octylphenol, such as 4-n-octylphenol-d17, are frequently used as internal standards in analytical chemistry for the accurate quantification of 4-OP in complex samples. This guide provides a comprehensive overview of the toxicological profile of 4-Octylphenol and discusses the toxicological considerations for its deuterated analogs.

Physicochemical Properties



Property	4-Octylphenol	Reference
Chemical Formula	C14H22O	
Molar Mass	206.33 g/mol	
Appearance	White to pale yellow solid	-
Melting Point	72-74 °C	-
Boiling Point	280-283 °C	_
Water Solubility	3.7 mg/L at 25 °C	-
Log Kow	5.5	-

Toxicokinetics (ADME)

The toxicokinetics of 4-Octylphenol (4-OP) have been studied in various animal models.

- Absorption: 4-OP is readily absorbed following oral, dermal, and inhalation exposure. Following oral administration in rats, approximately 80% of the dose was absorbed.
- Distribution: Due to its lipophilic nature, 4-OP tends to accumulate in adipose tissue. It can also cross the placenta and has been detected in fetal tissues.
- Metabolism: 4-OP is metabolized in the liver primarily through glucuronidation and sulfation of the phenolic hydroxyl group. Hydroxylation of the octyl chain also occurs.
- Excretion: The primary route of excretion for 4-OP and its metabolites is via the feces, with a smaller proportion excreted in the urine.

Toxicological Profile of 4-Octylphenol Acute Toxicity



Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	2140 mg/kg	
LD50	Mouse	Oral	1470 mg/kg	_
LC50 (96h)	Rainbow Trout	Water	0.28 mg/L	_

Subchronic and Chronic Toxicity

Study Duration	Species	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Referenc e
90-day	Rat	Oral	10 mg/kg/day	50 mg/kg/day	Decreased body weight gain, liver and kidney effects	
2-year	Rat	Oral	5 mg/kg/day	25 mg/kg/day	Increased incidence of mammary gland tumors in females	-

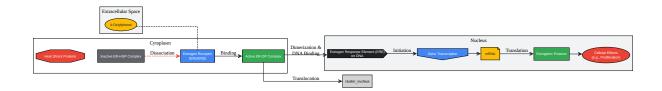
Endocrine Disruption

4-Octylphenol is a well-established estrogen receptor (ER) agonist. Its endocrine-disrupting effects are the primary toxicological concern.



Assay	System	Endpoint	EC50 / IC50	Relative Potency (vs. 17β- estradiol)	Reference
ER Binding	Human ERα	Competitive Binding	1.2 μΜ	1/10,000	
Yeast Estrogen Screen	Yeast	β- galactosidase activity	0.3 μΜ	1/3,000	
MCF-7 Proliferation	Human Breast Cancer Cells	Cell Proliferation	1.5 μΜ	1/5,000	
Uterotrophic Assay	Immature Rat	Uterine Weight Gain	-	1/10,000	•

4-OP exerts its estrogenic effects by binding to estrogen receptors (ER α and ER β), which are ligand-activated transcription factors. This binding initiates a cascade of molecular events similar to that of the endogenous hormone 17 β -estradiol.





Click to download full resolution via product page

Caption: Estrogen receptor signaling pathway activated by 4-Octylphenol.

Reproductive and Developmental Toxicity

Exposure to 4-OP during critical developmental periods can lead to adverse reproductive outcomes.

- Female: Pre- and postnatal exposure in rats has been associated with advanced puberty, altered estrous cycles, and reduced fertility.
- Male: Developmental exposure in rats has been shown to decrease sperm production, reduce testis weight, and impair reproductive behavior.

Toxicological Profile of Deuterated 4-Octylphenol

Deuterated analogs of 4-Octylphenol, such as 4-n-octylphenol-d17, are primarily used as internal standards for analytical quantification. There is a general lack of specific toxicological studies on these deuterated compounds. However, their toxicological profile is not expected to differ significantly from that of their non-deuterated counterparts for the following reasons:

- Mechanism of Action: The estrogenic activity of 4-OP is dependent on the overall shape of
 the molecule and its ability to bind to the estrogen receptor. The substitution of hydrogen with
 deuterium does not alter the molecular shape or the electronic properties of the phenolic
 hydroxyl group responsible for receptor binding.
- Kinetic Isotope Effect: Deuteration can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic reactions that involve the cleavage of this bond. For 4-OP, the primary metabolic pathways are glucuronidation and sulfation at the hydroxyl group, and hydroxylation on the alkyl chain. While deuteration of the octyl chain could slightly decrease the rate of its hydroxylation, this is a minor metabolic pathway. The primary conjugation reactions at the phenolic group would be unaffected. Therefore, a significant alteration in the overall toxicokinetics and toxicity is not anticipated.

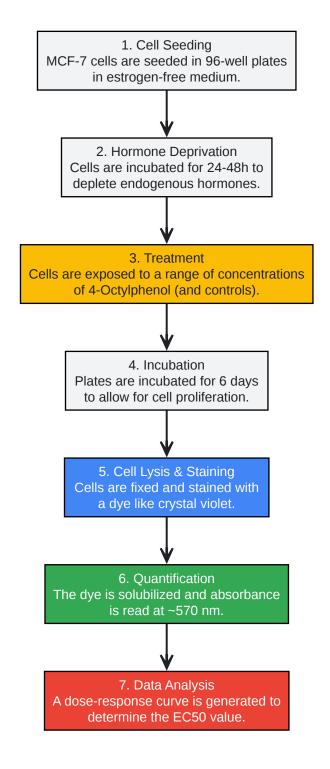


In the absence of specific data, it is prudent to assume that deuterated 4-Octylphenol possesses a toxicological profile comparable to that of 4-Octylphenol.

Experimental Protocols In Vitro Estrogenicity Assay: MCF-7 Cell Proliferation (E-Screen)

This assay assesses the estrogenic potential of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.





Click to download full resolution via product page

Caption: Workflow for the MCF-7 E-Screen assay.

In Vivo Estrogenicity Assay: Uterotrophic Assay in Rats

Foundational & Exploratory





This assay is a short-term in vivo screening method to identify chemicals with estrogenic activity by measuring the increase in uterine weight in immature or ovariectomized female rats.

- Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 20 days old.
- Acclimation: Animals are acclimated for at least 5 days before the start of the study.
- Dosing: Animals are randomly assigned to groups and dosed daily for 3 consecutive days by oral gavage or subcutaneous injection. Groups include a vehicle control, a positive control (17β-estradiol), and at least three dose levels of 4-Octylphenol.
- Necropsy: On the day after the last dose, animals are euthanized, and the body weight is recorded. The uterus is carefully excised, trimmed of fat, and weighed (wet weight). The uterus may also be blotted to obtain a blotted weight.
- Endpoint: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates an estrogenic effect.

Conclusion

4-Octylphenol is a well-characterized endocrine disruptor with estrogenic activity mediated through the estrogen receptor. Its toxicological profile is marked by effects on reproductive and developmental endpoints. While specific toxicological data for deuterated 4-Octylphenol are not readily available, based on the principles of isotope effects and its mechanism of action, its toxicity is expected to be very similar to the parent compound. Therefore, appropriate safety precautions should be taken when handling both 4-Octylphenol and its deuterated analogs. Further research on the subtle kinetic differences and potential for altered metabolism of deuterated analogs would be beneficial for a more complete risk assessment.

 To cite this document: BenchChem. [Toxicological profile of 4-Octylphenol and its deuterated analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142874#toxicological-profile-of-4-octylphenol-and-its-deuterated-analogs]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com